molecular formula C20H23NO4 B251493 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Katalognummer B251493
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: LFZPCWAVNFNRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BDB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDB is a selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological functions in the human body.

Wirkmechanismus

2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that regulates various physiological functions in the human body. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide binds to the 5-HT2A receptor and activates it, leading to the activation of downstream signaling pathways that regulate various physiological functions, including mood, cognition, and perception. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to induce psychedelic effects by altering the activity of various brain regions, including the prefrontal cortex and the default mode network.
Biochemical and Physiological Effects
2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to induce various biochemical and physiological effects in animal models and humans. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, leading to changes in mood, cognition, and perception. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has also been shown to alter the activity of various brain regions, including the prefrontal cortex and the default mode network, leading to changes in consciousness and self-awareness.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several advantages and limitations for lab experiments. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a potent and selective agonist of the serotonin 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological functions. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has also been shown to induce psychedelic effects in animal models and humans, making it a potential candidate for the treatment of various mental disorders. However, 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several limitations, including its potential for abuse and its complex synthesis method, which limits its availability for research.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One potential direction is to study the effects of 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide on various mental disorders, including depression, anxiety, and post-traumatic stress disorder. Another potential direction is to study the mechanisms underlying the psychedelic effects of 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, including its effects on various brain regions and neurotransmitter systems. Additionally, future research could focus on developing new synthetic methods for 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide that are more efficient and scalable, making it more accessible for research.

Synthesemethoden

The synthesis of 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves several steps, including the reaction of 4-sec-butylphenol with potassium hydroxide, followed by the reaction of the resulting compound with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid chloride, and finally, the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine. The resulting compound is then deprotected to obtain 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. The synthesis of 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and psychiatry. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating various physiological functions in the human body, including mood, cognition, and perception. 2-(4-sec-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been shown to induce psychedelic effects in animal models and humans, making it a potential candidate for the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder.

Eigenschaften

Molekularformel

C20H23NO4

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-(4-butan-2-ylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H23NO4/c1-3-14(2)15-4-7-17(8-5-15)25-13-20(22)21-16-6-9-18-19(12-16)24-11-10-23-18/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,21,22)

InChI-Schlüssel

LFZPCWAVNFNRCW-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.